1-Azido-2-fluoro-4-methoxybenzene
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Overview
Description
1-Azido-2-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a fluoro group (-F), and a methoxy group (-OCH₃) attached to a benzene ring
Preparation Methods
The synthesis of 1-Azido-2-fluoro-4-methoxybenzene typically involves the following steps:
Diazotization: The starting material, 2-fluoro-4-methoxyaniline, is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Chemical Reactions Analysis
1-Azido-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through [3+2] cycloaddition reactions with alkynes.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-fluoro-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-2-fluoro-4-methoxybenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process that is often catalyzed by copper (I) ions (Cu⁺). . The fluoro and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
Comparison with Similar Compounds
1-Azido-2-fluoro-4-methoxybenzene can be compared with other similar compounds, such as:
1-Azido-4-methoxybenzene: Lacks the fluoro group, which can result in different reactivity and selectivity in chemical reactions.
1-Azido-4-fluorobenzene: Lacks the methoxy group, which can affect its solubility and reactivity.
1-Azido-4-chlorobenzene: Contains a chloro group instead of a fluoro group, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-azido-2-fluoro-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c1-12-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPAPMJGBBYMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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